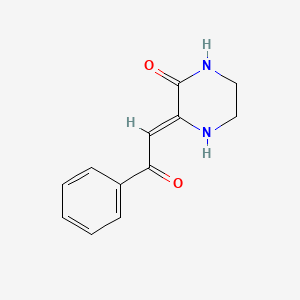

3-(2-oxo-2-phenylethylidene)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives involves reactions of methyl esters of 3-R1-4-R2-4-oxo-2-hydroxy-2-butenonic acid with ethylenediamine, yielding products with up to 94% efficiency in an alcoholic medium with acetic acid as a catalyst. This process benefits from using sodium salts formed in the Claisen reaction, simplifying synthesis by avoiding additional operations for isolating acidic esters forms (Milyutin et al., 1994).

Molecular Structure Analysis

Studies on the molecular structure of related piperazinone derivatives highlight the intricate hydrogen bonding patterns, including intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of these compounds (Wang et al., 2006).

Chemical Reactions and Properties

The reactivity of 3-(2-oxo-2-phenylethylidene)-2-piperazinone and its derivatives involves various chemical reactions, such as the Claisen-Schmidt condensation, Mannich’s reaction, and Dieckmann cyclization, showcasing its versatility as a precursor for more complex organic compounds. These reactions are central to producing a wide array of pharmacologically active molecules (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are essential for the application of these compounds in drug formulation and synthesis. The crystal structure, characterized by intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, influences the compound's solubility and stability (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives, such as their reactivity with various organic and inorganic reagents, are pivotal for their utility in synthesizing a broad range of biologically active molecules. These properties are influenced by the compound's electronic and steric characteristics, dictating its role in synthetic pathways (Milyutin et al., 1996).

Applications De Recherche Scientifique

Synthetic Pathways and Derivatives

Piperazinones, including compounds related to 3-(2-oxo-2-phenylethylidene)-2-piperazinone, have been synthesized through reactions involving 1,2-diamines and organoboronic acids or glyoxylic acid, leading to the formation of various piperazinone derivatives. Such synthetic routes offer a straightforward method to obtain these compounds, which could be pivotal in various chemical and pharmaceutical applications (Petasis & Patel, 2000).

Chemical Reactivity and Applications

Research has demonstrated the potential of piperazine derivatives in the development of fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. These sensors operate through a "turn-on" fluorescence mode, indicating their high selectivity and sensitivity. This innovative application highlights the significance of piperazine derivatives in environmental monitoring and public health safety (Zhang et al., 2017).

Pharmacological Potential

Antibacterial and Biofilm Inhibition

Novel derivatives of piperazine, such as bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, have shown promising antibacterial efficacies. These compounds exhibit significant inhibitory activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Furthermore, they have demonstrated notable biofilm inhibition capabilities, suggesting their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Material Science and Engineering

Polyamide Synthesis Incorporating Piperazine Derivatives

Research in material science has explored the synthesis of polyamides containing nucleobases like theophylline and thymine, with piperazine derivatives being integral to these processes. These polyamides possess unique properties, such as solubility in specific solvents and potential for high molecular weight, making them valuable in various applications, from biomedical to industrial sectors (Hattori & Kinoshita, 1979).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-3-phenacylidenepiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5,8,13H,6-7H2,(H,14,16)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNGHWOGDGZTQI-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)/C(=C/C(=O)C2=CC=CC=C2)/N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-2-phenylethylidene)piperazinone | |

CAS RN |

55135-12-1 |

Source

|

| Record name | Piperazinone, 3-(2-oxo-2-phenylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055135121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)